molecular formula C7H8ClN3O3 B051164 (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole CAS No. 681490-93-7

(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole

Cat. No.: B051164
CAS No.: 681490-93-7
M. Wt: 217.61 g/mol
InChI Key: SZMDGYNOADBVSR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClN3O3 and its molecular weight is 217.61 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of ®-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole is the proteasome , a protein complex responsible for degrading unneeded or damaged proteins in the cell . The proteasome plays a crucial role in managing cellular processes by controlling the levels of key regulatory proteins such as cyclins and caspases .

Mode of Action

This compound acts as a selective, irreversible proteasome inhibitor . It binds to the proteasome and inhibits its function, leading to an accumulation of proteins in the cell. This can disrupt various cellular processes and lead to cell death .

Biochemical Pathways

The inhibition of the proteasome affects multiple biochemical pathways. It can lead to the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), which in turn activate both intrinsic and extrinsic caspase cascades . These changes can induce cell cycle arrest and apoptosis, particularly in cancer cells that are more dependent on the ubiquitin proteasome pathway .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by high plasma clearance, a short terminal half-life, and rapid and wide tissue distribution . After intravenous administration, the plasma concentration of the compound declines rapidly in a biphasic manner . The high clearance is predominantly mediated by extrahepatic metabolism through peptidase cleavage and epoxide hydrolysis . The compound is excreted mainly as metabolites resulting from peptidase cleavage .

Result of Action

The inhibition of the proteasome by ®-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole can lead to potent proteasome inhibition in blood and a variety of tissues . This can result in the disruption of cellular processes and induction of cell death, particularly in cancer cells .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

2-chloro-1-[[(2R)-2-methyloxiran-2-yl]methyl]-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3/c1-7(4-14-7)3-10-2-5(11(12)13)9-6(10)8/h2H,3-4H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMDGYNOADBVSR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439995
Record name (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681490-93-7
Record name (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.